Sulfachloropyridazine sodium

概要

説明

Sulfachloropyridazine sodium is a synthetic compound known for its diverse applications in various scientific fields. It is primarily used in the pharmaceutical industry due to its unique chemical properties and biological activities. This compound is a heterocyclic compound containing nitrogen atoms, which contributes to its reactivity and functionality in different chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

Sulfachloropyridazine sodium can be synthesized through several synthetic routes. One common method involves the reaction of a pyridazine derivative with a suitable amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo a series of chemical transformations. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize the yield and purity of this compound.

化学反応の分析

Types of Reactions

Sulfachloropyridazine sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxides, while reduction can produce amines.

科学的研究の応用

Veterinary Applications

Sulfachloropyridazine sodium is widely used in veterinary medicine for treating infections in livestock and poultry. Some key applications include:

- Coccidiosis Treatment : It is particularly effective against explosive coccidiosis in sheep, ducks, chickens, and rabbits .

- Colibacillosis : This antibiotic is indicated for diarrhea caused by Escherichia coli in calves and swine, showcasing its importance in managing gastrointestinal infections .

- Respiratory Infections : It has demonstrated efficacy against avian Pasteurella multocida, responsible for fowl cholera and typhoid fever .

Table 1: Veterinary Applications of this compound

| Application | Target Organisms | Dosage Form | Administration Route |

|---|---|---|---|

| Coccidiosis | Coccidia (various species) | Powder or Injection | Oral or Intravenous |

| Colibacillosis | E. coli | Injection | Intramuscular |

| Respiratory Infections | Pasteurella multocida | Powder | Oral |

Clinical Research Applications

In addition to veterinary uses, this compound has been employed in various research settings:

- Microbiological Studies : It serves as a model compound to study kinetics and reaction pathways of sulfonamides .

- Environmental Studies : Research has focused on the removal of sulfachloropyridazine from groundwater using microbial bioreactors, highlighting its environmental impact and degradation pathways .

Table 2: Research Applications of this compound

| Research Area | Focus | Findings |

|---|---|---|

| Microbiology | Kinetics and reaction pathways | Effective against multiple bacteria strains |

| Environmental Science | Biodegradation | Successful removal via microbial processes |

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

- Case Study 1 : A study conducted on calves under one month old demonstrated that sulfachloropyridazine effectively reduced diarrhea caused by E. coli when administered intramuscularly at a dose of 20 mg/kg .

- Case Study 2 : In a controlled trial involving poultry, administration of sulfachloropyridazine significantly decreased mortality rates associated with coccidiosis outbreaks, showcasing its role as a preventive measure in livestock management .

作用機序

Sulfachloropyridazine sodium exerts its effects through interactions with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact mechanism of action depends on the specific application and target molecule.

類似化合物との比較

Sulfachloropyridazine sodium is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

Pyridazine derivatives: Share a similar heterocyclic structure but differ in their substituents and reactivity.

Amines: Have similar functional groups but differ in their overall structure and properties.

This compound stands out due to its versatility and wide range of applications in various scientific fields.

生物活性

Sulfachloropyridazine sodium (SCP), a sulfonamide antibiotic, is primarily utilized in veterinary medicine for its antibacterial properties. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

This compound functions by inhibiting bacterial growth through the blockade of dihydrofolic acid synthesis. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. Specifically, it inhibits the enzyme dihydropteroate synthase , crucial for the biosynthesis pathway of folate in microorganisms .

Antibacterial Spectrum

SCP exhibits a broad spectrum of antibacterial activity against various pathogens, including:

- Gram-positive bacteria : Such as Staphylococcus and Streptococcus species.

- Gram-negative bacteria : Including Escherichia coli and Salmonella.

- Mycoplasma and certain species of Chlamydia .

Pharmacokinetics and Residue Studies

Research indicates that SCP is rapidly absorbed in the gastrointestinal tract, with significant distribution to body tissues. A study on broiler chickens showed that SCP residues persisted in feathers for up to 55 days post-treatment , significantly longer than in edible tissues . This persistence raises concerns regarding food safety and necessitates monitoring to prevent antimicrobial residues from entering the food chain.

Table 1: Summary of Residue Persistence in Broiler Chickens

| Tissue Type | Duration of Persistence | Concentration Levels |

|---|---|---|

| Feathers | Up to 55 days | Higher than in muscle |

| Muscle | Below detection limits after 4 days | N/A |

| Liver | Similar to muscle | N/A |

Applications in Veterinary Medicine

SCP is widely used in veterinary practices for treating bacterial infections across various animal species, particularly in:

- Poultry farming : To combat infections like colibacillosis.

- Livestock : Effective against respiratory and gastrointestinal infections.

- Aquaculture : Utilized to manage bacterial diseases in fish .

Case Studies and Research Findings

- Antimicrobial Residue Study : A comprehensive study analyzed the depletion of SCP in broiler chickens after treatment with a commercial formulation. The study confirmed high concentrations in feathers compared to muscle tissue and emphasized the importance of withdrawal periods before slaughter .

- Catalytic Ozonation Research : Another study explored the degradation of SCP using catalytic ozonation methods, achieving an 87% removal rate of chemical oxygen demand (COD) when using a composite catalyst. This research highlights SCP's environmental impact and potential degradation pathways .

- Anaerobic Digestion Studies : Research involving swine manure containing SCP examined its effects on biogas production during anaerobic digestion. The study found interactions between SCP and other compounds, influencing microbial activity and overall digestion efficiency .

特性

CAS番号 |

23282-55-5 |

|---|---|

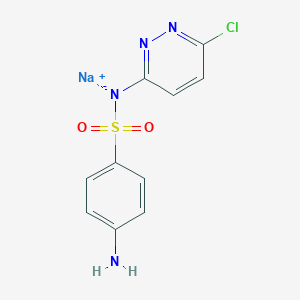

分子式 |

C10H9ClN4NaO2S |

分子量 |

307.71 g/mol |

IUPAC名 |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide |

InChI |

InChI=1S/C10H9ClN4O2S.Na/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |

InChIキー |

GHQJXOBLWKFNAD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.[Na+] |

正規SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl.[Na] |

Key on ui other cas no. |

23282-55-5 |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide Sodium; 3-Chloro-6-sulfanilamidopyridazine Sodium; N1-(6-Chloro-3-pyridazinyl)sulfanilamide Monosodium Salt; Prinzone; Sodium Sulfachloropyridazine; Sodium Sulfachlorpyridazine; Sulfachloropyridaz |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of sulfachloropyridazine sodium?

A1: this compound is a sulfonamide antibacterial agent. While its precise mechanism in all applications isn't fully detailed in the provided research, sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which in turn is necessary for nucleic acid production. By blocking this pathway, this compound inhibits bacterial growth and proliferation.

Q2: Can you provide some structural information about this compound?

A: While the provided abstracts don't give the exact molecular weight, the molecular formula for this compound is C10H8ClN4NaO2S. Structural characterization studies have utilized techniques like 1H NMR and MS [, ].

Q3: Are there any studies on the interaction of this compound with proteins?

A: Yes, research has investigated the interaction between this compound derivatives and bovine serum albumin (BSA) [, ]. These studies utilized fluorescence quenching, UV-vis absorption, and time-resolved fluorescence spectroscopy to characterize the binding interactions, thermodynamic parameters, and binding distances. Results indicated that these interactions primarily involve hydrogen bonding and van der Waals forces.

Q4: Has this compound been investigated for its degradation in the environment?

A: While specific details on its environmental degradation aren't provided in the abstracts, research mentions the use of catalytic ozonation with diatomite modified Fe2O3 for degrading this compound []. This suggests ongoing research into methods for mitigating potential environmental impacts.

Q5: How is this compound quantified in biological samples?

A: A study [] describes a sensitive ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method for determining sulfachloropyrazine sodium levels in chicken plasma. This method utilizes this compound as an internal standard, showcasing its utility in analytical chemistry for pharmacokinetic studies.

Q6: What are the implications of combining this compound with zinc in anaerobic digestion?

A: Combining this compound with zinc in anaerobic digestion can negatively impact biogas production []. High concentrations of zinc were found to inhibit urease activity, an enzyme correlated with biogas production. This highlights the importance of considering potential interactions when introducing multiple additives to anaerobic digestion systems.

Q7: Are there known issues with resistance to this compound?

A: While specific resistance mechanisms aren't detailed in the provided abstracts, one study [] mentions investigating the relationship between this compound, zinc, and sulfonamide resistance genes during anaerobic digestion of swine manure. This suggests a potential for resistance development, a common challenge with antibacterial agents.

Q8: Are there any studies investigating the pharmacokinetics of this compound?

A: Yes, a comparative pharmacokinetic study [] investigated the pharmacokinetics of this compound in chickens after oral administration of different formulations. The study highlighted the influence of co-administration with diaveridine on the absorption and elimination of this compound.

Q9: What analytical techniques are used to study this compound?

A9: Several analytical techniques have been employed to study this compound and its derivatives. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。